Quinine Di-N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

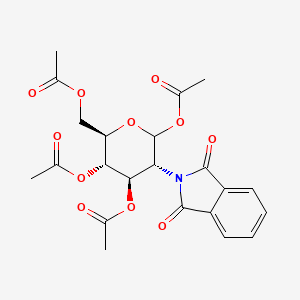

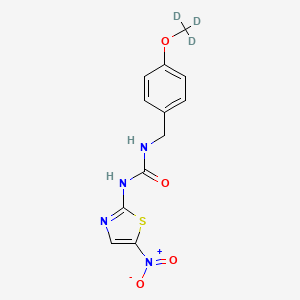

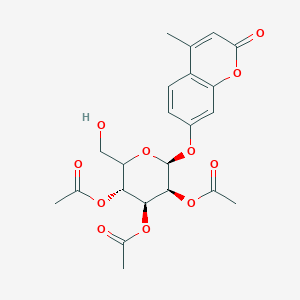

Quinine di-N-oxide is an organic compound with a molecular formula of C20H24N2O2. It is a yellow-orange crystalline solid and is considered to be an oxidized form of quinine, a naturally occurring alkaloid found in the bark of the Cinchona tree. Quinine di-N-oxide has been used for centuries in traditional and modern medicine for its anti-malarial, anti-inflammatory, and analgesic properties. It is also used in scientific research as a reagent, and in the manufacture of pharmaceuticals and cosmetics. In

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

QdNOs have been used as antibacterial agents due to their ability to cause DNA damage in bacteria. This property has led to the development of various QdNO derivatives as potential treatments for bacterial infections. The nature and type of substituents in QdNOs influence their selectivity and potency as antibacterial compounds .

Antifungal Applications

The antifungal activity of QdNOs makes them valuable in the treatment of fungal infections. Research has shown that QdNOs can be effective against a range of fungal pathogens, offering an alternative to traditional antifungal drugs .

Antiparasitic Applications

QdNOs exhibit antiparasitic properties , making them useful in combating parasitic infections. They have been studied for their effectiveness against various parasites, including those causing diseases like malaria .

Antituberculous Applications

The fight against tuberculosis (TB) has benefited from the inclusion of QdNOs as potential antituberculous agents. Their mechanism of action includes the production of reactive oxygen species (ROS), which can be lethal to the Mycobacterium tuberculosis bacteria .

Anthelmintic Applications

As anthelmintics, QdNOs can be used to treat infections caused by helminths (worms). They work by interfering with the biological processes of the worms, leading to their elimination .

Anti-inflammatory and Antioxidant Applications

QdNOs have shown promise in reducing inflammation and oxidative stress. These properties are beneficial in the treatment of various inflammatory disorders and in protecting cells from oxidative damage .

Anticancer Applications

The potential of QdNOs in cancer treatment is significant. They have been found to cause DNA damage, which can lead to the death of cancer cells. The development of QdNO-based anticancer drugs is an active area of research .

Nutritional Additive Applications

Historically, QdNOs have been used as food additives to improve animal growth. Their use in livestock feed has been explored to prevent infectious diseases and promote healthier growth in animals .

Eigenschaften

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIQUQYRAFYJP-RMWGNABNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine Di-N-oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)